3-(1H-1,2,3-triazol-1-yl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(triazol-1-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c12-8-3-1-2-7(6-8)11-5-4-9-10-11/h1-6,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOLDLWDCJIADF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)N2C=CN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101295683 | |
| Record name | Phenol, 3-(1H-1,2,3-triazol-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101295683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461705-95-2 | |
| Record name | Phenol, 3-(1H-1,2,3-triazol-1-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1461705-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 3-(1H-1,2,3-triazol-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101295683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1H-1,2,3-triazol-1-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Advanced Reaction Strategies for 3 1h 1,2,3 Triazol 1 Yl Phenol
Copper(I)-Catalyzed Azide (B81097)–Alkyne Cycloaddition (CuAAC) Approaches
The most prominent and widely utilized method for synthesizing 1,2,3-triazole derivatives is the Copper(I)-Catalyzed Azide–Alkyne Cycloaddition (CuAAC). organic-chemistry.org This reaction, a cornerstone of "click chemistry," is celebrated for its high efficiency, mild reaction conditions, and exceptional regioselectivity. acs.orgorganic-chemistry.org The reaction involves the coupling of a terminal alkyne with an azide to form a 1,4-disubstituted 1,2,3-triazole. nih.gov For the specific synthesis of 3-(1H-1,2,3-triazol-1-yl)phenol, this would typically involve the reaction between 3-ethynylphenol (B81329) and an azide source, or conversely, 3-azidophenol (B2648097) and acetylene (B1199291) gas or a protected acetylene equivalent.
Regioselective Synthesis of 1,4-Disubstituted 1,2,3-Triazoles
A defining feature of the CuAAC reaction is its high degree of regioselectivity. Unlike the thermal Huisgen 1,3-dipolar cycloaddition which produces a mixture of 1,4- and 1,5-regioisomers, the copper-catalyzed version exclusively yields the 1,4-disubstituted product. organic-chemistry.orgnih.gov This specificity is a direct result of the copper-mediated reaction mechanism. The catalytic process ensures that the substituents on the alkyne and azide reactants are specifically placed at the 1- and 4-positions of the resulting triazole ring. nih.gov This predictable outcome is crucial for the synthesis of well-defined structures like this compound and its derivatives, making CuAAC the preferred method for their preparation. rsc.orgthesciencein.org Research has demonstrated the successful synthesis of various 1,4-disubstituted 1,2,3-triazoles with high yields and purity, confirming the reliability of this regioselective approach. nih.govthesciencein.org
One-Pot and Multicomponent Reaction Protocols
To enhance synthetic efficiency and safety, one-pot and multicomponent reaction (MCR) protocols for CuAAC have been developed. scientific.net These strategies are particularly advantageous as they circumvent the need to isolate, purify, and handle potentially explosive organic azides. scientific.netresearchgate.net In a typical one-pot synthesis of a this compound derivative, an alkyl or aryl halide (e.g., a derivative of 3-bromophenol) can be converted in situ to the corresponding azide using sodium azide. This is immediately followed by the copper-catalyzed cycloaddition with a terminal alkyne in the same reaction vessel. scientific.netmdpi.com
Microwave-assisted one-pot, two-step syntheses have also been reported, significantly reducing reaction times while providing good product yields. scientific.net These MCRs often involve an organic halide, sodium azide, and a terminal alkyne, which react in the presence of a copper catalyst to form the desired 1,2,3-triazole. researchgate.net Such protocols have been successfully applied to generate libraries of triazole derivatives, highlighting their robustness and broad applicability. mdpi.comresearchgate.net
Optimization of Catalytic Systems and Reaction Conditions
Significant research has been dedicated to optimizing the CuAAC reaction conditions to maximize yield, reduce reaction times, and improve the environmental footprint of the synthesis. Key parameters that are often fine-tuned include the copper source, the nature of the ligand, the solvent system, and the use of external energy sources like ultrasound. researchgate.net
The catalytic system typically consists of a Cu(I) source, which can be a simple salt like copper(I) iodide (CuI) or generated in situ from a Cu(II) salt such as copper(II) sulfate (B86663) (CuSO₄) with a reducing agent like sodium ascorbate. nih.gov The choice and loading of the catalyst are critical; studies have shown that catalyst loading can sometimes be reduced to as low as 0.5 mol% without compromising the yield. rsc.org
Ligands play a crucial role in stabilizing the Cu(I) catalytic species and accelerating the reaction. nih.gov A variety of N-donor chelating ligands have been investigated. Solvents also have a significant impact, with mixtures of water and organic solvents like t-BuOH, DMSO, or THF being commonly employed. mdpi.comnih.gov In some cases, the reaction can be performed in pure water, aligning with the principles of green chemistry. rsc.org The use of ultrasonic irradiation has been shown to work synergistically with certain copper catalysts, further enhancing reaction rates. researchgate.net
Table 1: Examples of Optimized CuAAC Reaction Conditions
| Catalyst System | Ligand | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| CuI (0.5 mol%) | (DHQD)₂PHAL | Water | Room Temp, 10 min | 88 | rsc.org |
| CuSO₄/Sodium Ascorbate | None | DMSO/Water | Room Temp | High | rsc.org |
| Cu₂O in MOF | Et₃N | t-BuOH/Water | 50 °C, 7 h | ~100 | mdpi.com |
| CuO/ZnO nanocomposite | None | Water | Reflux, 15-65 min | 89-92 | mdpi.com |
This table is representative and not exhaustive.
Mechanistic Insights into CuAAC Reactions for Triazole Formation
The mechanism of the CuAAC reaction has been the subject of extensive experimental and computational studies. acs.orgrsc.org It is generally accepted that the reaction proceeds through a stepwise mechanism rather than a concerted cycloaddition. rsc.org The catalytic cycle is initiated by the formation of a copper(I) acetylide intermediate from the terminal alkyne and the Cu(I) catalyst. organic-chemistry.orgnih.gov
Computational studies suggest that the subsequent steps can involve either mononuclear or dinuclear copper species, with dicopper complexes often being more active. acs.org The azide coordinates to the copper center, followed by a cyclization step where a C-N bond is formed between the acetylide carbon and the terminal nitrogen of the azide. This leads to a six-membered copper-containing intermediate. Subsequent ring contraction and protonolysis release the 1,4-disubstituted 1,2,3-triazole product and regenerate the active Cu(I) catalyst, allowing the cycle to continue. acs.org The entire process is highly exergonic, which accounts for the reaction's high efficiency and irreversibility. acs.org
Alternative and Emerging Synthetic Routes
While CuAAC is the dominant method, other synthetic strategies are emerging for the construction and functionalization of the 1,2,3-triazole core. These alternative routes provide access to different substitution patterns or utilize different types of starting materials.
Suzuki–Miyaura Cross-Coupling Reactions in Triazole Synthesis
The Suzuki–Miyaura cross-coupling reaction offers a powerful method for forming carbon-carbon bonds and can be applied to the synthesis of functionalized triazoles. rsc.org This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or its ester) with an organic halide or triflate. youtube.com
In the context of synthesizing derivatives of this compound, this reaction could be envisioned in two ways:
Coupling of a pre-formed halo-1,2,3-triazole (e.g., 1-(3-hydroxyphenyl)-4-iodo-1,2,3-triazole) with an appropriate boronic acid.
Coupling of a boronic acid-functionalized triazole (e.g., 1-(boronic acid)-1,2,3-triazole derivative) with 3-iodophenol (B1680319) or its protected form.
Researchers have developed general methods for the Suzuki-Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles with various arylboronic acids. rsc.org These reactions are often mediated by palladium complexes with specialized ligands, and some protocols have been optimized to work in "green" solvents like water. rsc.org Furthermore, a highly regioselective cycloaddition approach has been reported to access stable MIDA boronate-functionalized triazoles, which are then efficiently used in subsequent Suzuki-Miyaura cross-coupling reactions, even in one-pot sequences. nih.gov This modular strategy is particularly valuable for building complex, drug-like molecules containing the triazole scaffold. nih.gov
Metal-Free Approaches to 1,2,3-Triazole Derivatization
The development of metal-free synthetic routes for 1,2,3-triazoles has gained significant attention to circumvent the use of potentially toxic metal catalysts. nih.govrsc.org A prominent metal-free method is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction leverages the high ring strain of cycloalkynes to react with azides without the need for a catalyst. nih.govwikipedia.org The driving force is the release of this strain upon the formation of the stable aromatic triazole ring. nih.gov
For the synthesis of this compound, this would involve the reaction of 3-azidophenol with a suitable strained alkyne, such as a cyclooctyne (B158145) derivative. The reaction proceeds readily at room temperature and is highly efficient. nih.govwikipedia.org The choice of the cycloalkyne can be modulated to fine-tune the reaction rate. nih.gov The SPAAC methodology is particularly advantageous in biological and materials science applications where metal contamination is a major concern. nih.gov
Another metal- and azide-free approach involves the reaction of α,α-difluoro-N-tosylhydrazones with amines. mdpi.com This method provides access to polysubstituted 1,2,3-triazoles through the cleavage of strong carbon-fluorine bonds under mild conditions. mdpi.com While not a direct route to this compound, this strategy highlights the ongoing development of innovative metal-free triazole syntheses.
| Metal-Free Approach | Key Features | Relevance to this compound |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Utilizes strained cycloalkynes; No catalyst required; High efficiency and bioorthogonality. nih.govwikipedia.org | Reaction of 3-azidophenol with a strained alkyne. |
| α,α-difluoro-N-tosylhydrazone and amine reaction | Metal- and azide-free; Mild reaction conditions; Broad substrate scope. mdpi.com | A general method for polysubstituted 1,2,3-triazoles. |
Organocatalytic Synthesis of Triazole Scaffolds
Organocatalysis has emerged as a powerful tool in organic synthesis, offering a green and sustainable alternative to metal-catalyzed reactions. nih.gov For the synthesis of 1,2,3-triazole scaffolds, several organocatalytic strategies have been developed. These methods often involve the activation of substrates through the formation of reactive intermediates like enamines or enolates. nih.govrsc.org
One common approach is the [3+2] cycloaddition of azides with carbonyl compounds, catalyzed by secondary amines such as proline or pyrrolidine. nih.gov In the context of synthesizing a derivative of this compound, a strategy could involve the reaction of an activated ketone or aldehyde with 3-azidophenol in the presence of an organocatalyst. The catalyst forms a nucleophilic enamine with the carbonyl compound, which then attacks the azide, leading to the triazole ring after a series of steps. nih.gov
A notable advantage of organocatalytic methods is their potential for high regioselectivity and enantioselectivity, which is crucial for the synthesis of chiral molecules. nih.gov While the direct organocatalytic synthesis of this compound is not extensively documented, the general principles of organocatalytic triazole synthesis are well-established and could be adapted for this target molecule.
Recent advancements have also explored the use of isobenzofuran (B1246724) organocatalysts to accelerate azide-alkyne cycloadditions, increasing both the rate and regioselectivity of the reaction. researchgate.net
| Organocatalytic Strategy | Catalyst Type | Reactive Intermediate |
| Azide-Carbonyl [3+2] Cycloaddition | Secondary Amines (e.g., Proline) | Enamine/Enolate |
| Azide-Alkyne Cycloaddition | Isobenzofuran | Benzooxanorbornadiene |
Condensation Reactions Involving α-Diazo-1,3-Dicarbonyl Compounds
The synthesis of 1,2,3-triazoles can also be achieved through condensation reactions involving α-diazo-1,3-dicarbonyl compounds. This method provides a pathway to highly functionalized triazoles. A transition-metal-free approach involves the reaction of carbodiimides with diazo compounds, proceeding through a nucleophilic addition/cyclization cascade under mild conditions. rsc.org
For the synthesis of a derivative of this compound, a plausible strategy would involve the reaction of a diazo compound with a suitable precursor derived from 3-aminophenol (B1664112). For instance, an α-diazo-β-ketoester could react with a derivative of 3-aminobenzaldehyde. The reaction would likely proceed through the formation of a key intermediate that undergoes intramolecular cyclization to form the triazole ring. This methodology allows for the introduction of various substituents onto the triazole core, leading to a diverse range of derivatives. nih.gov
Precursor Synthesis and Derivatization Strategies Pertinent to this compound
The synthesis of this compound relies on the availability of key precursors and effective strategies for their derivatization. The strategic introduction of functional groups onto both the phenolic and triazole moieties is crucial for tuning the properties of the final compound.
Preparation of Azide Intermediates
The primary azide intermediate for the synthesis of this compound is 3-azidophenol. nih.gov This precursor is typically synthesized from 3-aminophenol. wikipedia.org The synthesis involves the diazotization of the amino group of 3-aminophenol using a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid like sulfuric acid at low temperatures. orgsyn.org The resulting diazonium salt is then treated with an azide source, commonly sodium azide, to yield 3-azidophenol. google.com
Table of 3-Aminophenol Synthesis Methods
| Starting Material | Reagents and Conditions | Yield | Reference |
|---|---|---|---|
| 3-Nitrophenol | H₂, Ethanol, 60°C, 7500.75 Torr, 2h | 100% | chemicalbook.com |
| 3-Amino-2-cyclohexene-1-one | 5% Pd/C, N,N-dimethylacetamide, 173°C, 2h | 80% | chemicalbook.com |
| 3-Aminobenzenesulfonic acid | NaOH, 245°C, 6h | - | wikipedia.org |
Strategic Introduction of Functional Groups onto the Phenolic and Triazole Moieties
Once the this compound scaffold is synthesized, further derivatization can be performed to modify its properties.
Phenolic Moiety Functionalization: The phenolic hydroxyl group is a versatile handle for introducing a variety of functional groups. nih.gov
Etherification: The hydroxyl group can be converted to an ether by reaction with alkyl halides or other electrophiles in the presence of a base. This modification can alter the solubility and electronic properties of the molecule.
Esterification: Reaction with acyl chlorides or anhydrides yields the corresponding esters. This is a common strategy to create prodrugs or modify the biological activity of phenolic compounds. nih.gov
Electrophilic Aromatic Substitution: The phenol (B47542) ring is activated towards electrophilic substitution, allowing for the introduction of groups such as nitro, halogen, or alkyl groups at the ortho and para positions relative to the hydroxyl group. However, this can lead to mixtures of products. nih.gov
Triazole Moiety Functionalization: The 1,2,3-triazole ring itself can be functionalized, although it is generally a stable aromatic system. mdpi.com
N-Alkylation/N-Arylation: The nitrogen atoms of the triazole ring can be further alkylated or arylated, although this is less common for 1-substituted triazoles.
C-H Functionalization: Recent advances have enabled the direct C-H functionalization of the triazole ring, allowing for the introduction of aryl or other groups at the C4 or C5 positions. ehu.es This strategy provides a powerful tool for late-stage diversification of the triazole scaffold.
Table of Derivatization Strategies
| Moiety | Reaction Type | Reagents | Purpose |
|---|---|---|---|
| Phenolic | Etherification | Alkyl halide, Base | Modify solubility and electronic properties |
| Phenolic | Esterification | Acyl chloride/anhydride | Prodrug synthesis, modify activity |
| Phenolic | Electrophilic Substitution | Nitrating/Halogenating agents | Introduce functional groups on the ring |
Structural Elucidation and Advanced Spectroscopic/crystallographic Characterization
Single Crystal X-ray Diffraction Analysis of 3-(1H-1,2,3-triazol-1-yl)phenol and Analogs
Single-crystal X-ray diffraction studies have been instrumental in revealing the intricate structural details of this compound and its analogs. By obtaining high-quality crystals, researchers can analyze molecular structures and gain insights into their possible conformations and intermolecular interactions. nih.gov For instance, the crystal structure of 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol was determined to be monoclinic, providing a basis for understanding its hydrogen bonding and π-π stacking interactions. nih.govnih.gov Similarly, the analysis of various 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives has shed light on their crystal packing and the nature of their intermolecular forces. nih.gov
The process often involves dissolving the compound in a suitable solvent and allowing for slow evaporation to grow defect-free single crystals, a crucial step for successful X-ray diffraction analysis. semanticscholar.org The resulting diffraction data allows for the determination of unit cell parameters, space groups, and the precise coordinates of each atom within the crystal lattice. For example, the crystal structure of 3-(1H-1,2,4-triazol-4-yl)phenol revealed two independent molecules in the asymmetric unit. researchgate.net
The crystal packing of this compound and its analogs is dictated by a variety of intermolecular forces that lead to the formation of extended supramolecular architectures. nih.govnih.gov In the crystal of 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol, molecules are linked head-to-tail by O-H···N hydrogen bonds, forming zigzag chains. nih.gov These chains are further organized into a three-dimensional network through additional interactions. nih.govnih.gov
In another example, the crystal structure of an iron(II) complex with a tetradentate ligand derived from a 1,2,3-triazole aldehyde shows a one-dimensional supramolecular architecture formed by weak C···C, C···N, and C···S interactions. nih.gov The packing of molecules into chains is a common motif, often driven by hydrogen bonding. nih.gov The layers can then arrange in specific patterns, such as an ABAB fashion, and are held together by other forces like π-π stacking to construct the final three-dimensional framework. nih.gov
Table 1: Crystal Packing Features of Selected Triazolylphenol Analogs
| Compound | Crystal System | Space Group | Key Packing Motif | Reference |
|---|---|---|---|---|
| 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol | Monoclinic | P2₁/n | Zigzag chains via O-H···N bonds, 3D network via π-π stacking | nih.govnih.gov |
| 3-(1H-1,2,4-triazol-4-yl)phenol | Not specified | Not specified | Two independent one-dimensional chains via O-H···N bonds | researchgate.net |
| Iron(II) complex with 1,2,3-triazole ligand | Monoclinic | C2/c | 1D chains via weak C···C, C···N, and C···S interactions | nih.gov |
| 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives | Various | Various | Classical hydrogen bonds between phenol (B47542) and triazole N atoms | nih.gov |
Hydrogen bonds are a predominant and crucial interaction in the crystals of triazolylphenols. The phenolic hydroxyl group (-OH) is a potent hydrogen bond donor, while the nitrogen atoms of the triazole ring act as acceptors. nih.govutwente.nl This leads to the frequent formation of O-H···N hydrogen bonds, which often link molecules into chains or more complex networks. nih.govnih.govnih.govresearchgate.net For example, in 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol, O-H···N hydrogen bonds create chains of molecules. nih.govnih.gov Similarly, in various 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives, classical O-H···N hydrogen bonds are observed between the phenol group of one molecule and the nitrogen atoms of the triazole ring of an adjacent molecule. nih.gov
Weaker C-H···N and C-H···O hydrogen bonds also contribute to the stability of the crystal lattice. In the aforementioned 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol, weak C-H···N interactions extend the hydrogen-bonded chains into layers. nih.govnih.gov Intramolecular C-H···N contacts can also be observed, influencing the conformation of individual molecules. cardiff.ac.uk The 1,2,3-triazole framework itself is a strategic structure for C–H⋯X (where X is an acceptor) hydrogen bonding. rsc.org
Table 2: Hydrogen Bond Parameters in Selected Triazolylphenol Analogs
| Compound | Donor-H···Acceptor | Interaction Type | Geometric Parameters (Å, °) | Reference |
|---|---|---|---|---|
| 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol | O-H···N | Intermolecular | Not specified | nih.govnih.gov |
| 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol | C-H···N | Intermolecular | Not specified | nih.govnih.gov |
| (E)-3-(3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)... | C-H···N | Intramolecular | C21···N2 distance of 3.109(3) Å | cardiff.ac.uk |
| (E)-3-(3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)... | C-H···O | Intermolecular | C11···O1 distance of 3.241(3) Å | cardiff.ac.uk |
In addition to hydrogen bonding, π-π stacking interactions between the aromatic phenol and triazole rings play a significant role in the crystal packing of these compounds. canada.ca These interactions occur when the electron-rich π systems of adjacent aromatic rings overlap. In the crystal structure of 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol, π-π stacking with a centroid-centroid separation of 3.556 (1) Å between the triazole rings links the layers into a three-dimensional network. nih.gov
The conformation of a molecule, which describes the spatial arrangement of its atoms, is a critical aspect of its structure and is defined by torsion and dihedral angles. nih.govproteinstructures.com In molecules containing multiple ring systems, such as this compound and its analogs, the relative orientation of these rings is of particular interest.
Table 3: Selected Torsion and Dihedral Angles in Triazolylphenol Analogs
| Compound | Rings Involved | Angle Type | Angle (°) | Reference |
|---|---|---|---|---|
| 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol | Benzene and triazole | Dihedral | 33.40 (5) | nih.govnih.gov |
| (E)-3-(3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)... | Pyrazolyl and triazolyl | Twist | 10.35 (12) | cardiff.ac.uk |
| (E)-3-(3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)... | Phenyl and pyrazolyl | Interplanar | 42.24 (7) | cardiff.ac.uk |
| (E)-3-(3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)... | Phenyl and pyrazolyl | Interplanar | 33.54 (11) | cardiff.ac.uk |
| (E)-3-(3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)... | Phenyl and triazolyl | Interplanar | 55.72 (7) | cardiff.ac.uk |
Hirshfeld surface analysis is a powerful computational tool used to investigate and visualize intermolecular interactions in a crystal environment. semanticscholar.org It provides a quantitative measure of the different types of close contacts that contribute to the crystal packing. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments.
For various triazole derivatives, Hirshfeld analysis has revealed the relative contributions of different interactions. For instance, in one 1,2,3-triazole derivative, the most significant contributions to the crystal packing were from H···H (52.7%), H···N/N···H (18.9%), and H···C/C···H (17.0%) interactions. nih.gov In another case, H···H contacts accounted for 68.3% of the interactions, followed by H···N/N···H (15.7%) and H···C/C···H (10.4%). researchgate.net
The analysis also generates two-dimensional fingerprint plots, which provide a visual summary of the intermolecular contacts. These plots can highlight the presence of specific interactions, such as the characteristic "wings" that appear for C-H···π interactions. nih.gov The shape-index of the Hirshfeld surface is particularly useful for visualizing π-π stacking interactions, which appear as adjacent red and blue triangles. nih.gov
Table 4: Hirshfeld Surface Analysis of Selected Triazole Derivatives
| Compound | Interaction Type | Contribution (%) | Reference |
|---|---|---|---|
| 1-[(1-butyl-1H-1,2,3-triazol-4-yl)methyl]-3-methylquinoxalin-2(1H)-one | H···H | 52.7 | nih.gov |
| H···N/N···H | 18.9 | nih.gov | |
| H···C/C···H | 17.0 | nih.gov | |
| 1,3-bis[(1-octyl-1H-1,2,3-triazol-4-yl)methyl]-1H-benzo[d]imidazol-2(3H)-one | H···H | 68.3 | researchgate.net |
| H···N/N···H | 15.7 | researchgate.net | |
| H···C/C···H | 10.4 | researchgate.net | |
| (Z)-3-[2-(3,5-Dimethylphenyl)hydrazinylidene]benzofuran-2(3H)-one | H···H | 51.2 | nih.gov |
| O···H/H···O | 17.9 | nih.gov | |
| C···H/H···C | 15.2 | nih.gov | |
| C···C | 8.1 | nih.gov |
Identification and Characterization of Intermolecular Interactions
Computational Structural Analysis
Theoretical calculations provide deep insights into the molecular and electronic properties of this compound, complementing experimental data.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations are widely employed to predict molecular geometries, electronic properties, and spectroscopic parameters for triazole-containing compounds. nih.govacs.org
For this compound, DFT calculations can be used to optimize the molecular geometry, determining bond lengths, bond angles, and dihedral angles. These calculations can also predict the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting energy gap. nih.gov The HOMO-LUMO gap is an important indicator of the molecule's chemical reactivity and kinetic stability. Furthermore, DFT methods are utilized to simulate NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data to confirm the proposed structure. nih.gov Studies on related triazole derivatives have shown that DFT calculations can accurately predict these properties and explain the activity of the compounds. nih.govmdpi.com
Tautomerism is a significant feature of heterocyclic compounds like triazoles. For this compound, several tautomeric forms are possible due to the migration of a proton. The 1,2,3-triazole ring itself can exist in different tautomeric forms (1H, 2H, and 3H).
Computational studies, often using DFT, are essential for determining the relative stabilities of these tautomers. nih.gov Such theoretical investigations calculate the total energy of each tautomer, with the lowest energy form being the most stable and therefore the most abundant at equilibrium. nih.govresearchgate.net These calculations can be performed in the gas phase and in different solvents to understand the influence of the medium on tautomeric preference. By mapping the potential energy surface, the transition states connecting the different tautomers can be located, thus elucidating the isomerization pathways and the energy barriers for interconversion. Studies on related indazoles and pyrazoles have successfully used these methods to establish the most stable tautomer, which in all cases was in agreement with experimental data. nih.govresearchgate.net
Conformational Landscape Exploration via Computational Methods
A comprehensive exploration of the conformational landscape of this compound through computational methods has not been extensively reported in publicly available scientific literature. Such studies are crucial for understanding the molecule's three-dimensional structure, stability, and potential interactions, which are governed by the rotational freedom around the single bond connecting the phenol and triazole rings.
In the absence of specific research on this compound, the general approach to exploring its conformational landscape can be described. Computational chemistry provides powerful tools to investigate the potential energy surface (PES) associated with the rotation around the C-N bond linking the phenyl and triazole rings. This is typically achieved through methods like Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.
A relaxed PES scan would be performed by systematically varying the dihedral angle (e.g., C-C-N-N) that defines the orientation of the two rings relative to each other. For each incremental change in this angle, the remainder of the molecule's geometry is optimized to find the lowest energy structure. This process generates a profile of energy versus dihedral angle, revealing the most stable conformers (energy minima) and the energy barriers (transition states) that separate them.
For analogous compounds, such as bi-1,2,3-triazoles, DFT calculations at levels like B3LYP/6-311++G(d,p) have been employed to study their conformational preferences. ekb.eg These studies identify various conformers and quantify their relative stabilities. ekb.eg Similar computational analyses on related phenyl-triazole structures have also been used to understand their molecular geometry and electronic properties.
A hypothetical conformational analysis for this compound would likely identify planar or near-planar arrangements of the two rings as the most stable conformations, as this would maximize π-system conjugation. However, steric hindrance between the hydrogen atoms on the adjacent rings could lead to non-planar (twisted) low-energy conformers. The relative energies of these conformers would be calculated to determine their population at a given temperature.
Table 1: Hypothetical Torsional Energy Profile Data for this compound
This table illustrates the type of data that would be generated from a potential energy surface scan. The actual values would require a dedicated computational study.
| Dihedral Angle (C-C-N-N) (°) | Relative Energy (kcal/mol) | Conformer Type |
| 0 | 0.00 | Planar (Syn) - Global Minimum |
| 30 | 1.50 | Twisted |
| 60 | 3.50 | Twisted |
| 90 | 5.00 | Perpendicular - Transition State |
| 120 | 3.50 | Twisted |
| 150 | 1.50 | Twisted |
| 180 | 0.50 | Planar (Anti) - Local Minimum |
Table 2: Key Geometric Parameters for Hypothetical Conformers of this compound
This table shows the kind of geometric data that would be determined for the stable conformers.
| Parameter | Planar (Syn) Conformer | Planar (Anti) Conformer |
| C-N Bond Length (Å) | 1.40 | 1.40 |
| C-C-N-N Dihedral Angle (°) | 0 | 180 |
| Energy Barrier to Rotation (kcal/mol) | 5.00 | 4.50 |
Without specific published research on this compound, these descriptions and data tables remain illustrative of the methodologies and expected outcomes of a computational conformational analysis.
Chemical Reactivity, Derivatization, and Supramolecular Assemblies
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group in 3-(1H-1,2,3-triazol-1-yl)phenol is a key site for chemical modification. Its reactivity is characteristic of phenols, allowing for reactions such as etherification and esterification. These transformations are crucial for modulating the solubility, electronic properties, and biological activity of the parent molecule.
Etherification involves the conversion of the hydroxyl group into an ether linkage (-O-R). This is typically achieved by reacting the phenoxide, formed by deprotonation of the phenol (B47542) with a suitable base, with an alkyl or aryl halide. For instance, O-alkylation can be performed to introduce aliphatic chains, which can influence the molecule's lipophilicity.
Esterification , the formation of an ester from the phenolic hydroxyl group, can be accomplished through reaction with carboxylic acids, acid chlorides, or acid anhydrides. For example, acylation of a hydroxyl group can be a strategic step in the synthesis of more complex molecules. In one study, the acylation of 1-(2-hydroxy-5-methylphenyl)ethanone with 1-phenyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid chloride was a key step in the synthesis of flavonoid-containing triazole derivatives nih.gov.
The reactivity of the phenolic hydroxyl group is also central to its role in forming non-covalent interactions, particularly hydrogen bonds. The acidic proton of the hydroxyl group can act as a hydrogen bond donor, while the oxygen atom can act as a hydrogen bond acceptor. This dual capability is fundamental to the formation of the supramolecular assemblies discussed in a later section.
Reactivity and Functionalization of the 1,2,3-Triazole Ring System
The 1,2,3-triazole ring is a robust and versatile heterocyclic system that can undergo a variety of functionalization reactions. While the ring itself is generally stable, the nitrogen and carbon atoms can be targeted for substitution, leading to a diverse array of derivatives.
N-Alkylation and N-Arylation: The nitrogen atoms of the 1,2,3-triazole ring are susceptible to alkylation and arylation. The regioselectivity of these reactions, which determines which nitrogen atom is substituted (N1, N2, or N3), is a significant aspect of triazole chemistry.
N-Alkylation: Acid-catalyzed alkylation of NH-1,2,3-triazoles with alcohols has been shown to produce N-alkylated products bohrium.comresearchgate.net. Gold-catalyzed alkylation with vinyl ethers has been developed as a method for the N2-selective alkylation of NH-1,2,3-triazoles nih.gov. The regioselectivity can be influenced by factors such as the catalyst, solvent, and the steric and electronic properties of the substrates bohrium.comresearchgate.net.
N-Arylation: Transition metal-catalyzed N-arylation is a powerful tool for the synthesis of N-aryl-1,2,3-triazoles. Palladium-catalyzed reactions have been developed that exhibit high selectivity for the N2 position nih.govnih.govresearchgate.net. Copper-catalyzed N-arylation has also been reported as an effective method researchgate.netnih.gov. Catalyst-free methods using diaryl iodonium (B1229267) salts have also been developed for the regioselective N2-arylation of 1,2,3-triazoles nih.gov.
| Catalyst System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Palladium/Bulky Biaryl Phosphine Ligand | N-Arylation | Highly N2-selective arylation of 4,5-unsubstituted and 4-substituted 1,2,3-triazoles. | nih.govnih.govresearchgate.net |
| Copper(I) Iodide/N,N'-dimethylethylenediamine | N-Arylation | Efficient for N-arylation of various nitrogen-containing heterocycles, including triazoles. | researchgate.netnih.govacs.org |
| Rhodium(II) | N-Arylation | Highly selective N2-arylation of benzotriazole, indazole, and 1,2,3-triazole. | researchgate.net |
| Gold | N-Alkylation | N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers. | nih.gov |
| Lewis or Brønsted Acid | N-Alkylation | Alkylation of NH-1,2,3-triazoles with alcohols. | bohrium.comresearchgate.net |
C-H Functionalization: Direct functionalization of the C-H bonds of the triazole ring is an atom-economical approach to introduce new substituents. Palladium-catalyzed direct C-5 arylation of 1,4-disubstituted and N-aryl 1,2,3-triazoles has been extensively studied, providing a route to fully substituted triazoles nih.govacs.orgorganic-chemistry.orgacs.orgresearchgate.net. This method allows for the introduction of a wide range of aryl groups at the C-5 position. Copper catalysts have also been employed for direct arylation reactions, often in sequential one-pot syntheses following a "click" reaction acs.orgnih.gov.
Coordination Chemistry and Metal Complex Formation
The nitrogen atoms of the 1,2,3-triazole ring in this compound and its derivatives are excellent coordination sites for metal ions. This has led to a rich coordination chemistry, with applications in catalysis, materials science, and the development of metal-organic frameworks.
Derivatives of this compound can act as versatile ligands for a wide range of metal ions. The combination of the "hard" oxygen donor of the phenolic group and the "soft" nitrogen donors of the triazole ring allows for the formation of stable complexes with various transition metals and lanthanides. The electronic properties of the triazole ring and the substituents on both the phenol and triazole moieties can be tuned to modulate the ligand field strength and the redox properties of the resulting metal complexes.
The 1,2,3-triazole ring offers multiple potential coordination sites, primarily through its nitrogen atoms. Coordination can occur through the N2 or N3 atoms. The specific coordination mode is influenced by several factors, including the metal ion's nature, the steric and electronic effects of the substituents on the ligand, and the reaction conditions. The ability to control the coordination mode is crucial in the design of coordination spheres with specific geometries and properties. For instance, the selective coordination to different nitrogen atoms can lead to the formation of mononuclear, dinuclear, or polynuclear complexes with distinct structural motifs.
The multidentate nature of triazolylphenol derivatives makes them excellent building blocks for the construction of extended structures such as coordination polymers (CPs) and metal-organic frameworks (MOFs). These materials are formed by the self-assembly of metal ions or clusters with organic ligands.
Coordination Polymers: Triazole-based ligands are known to form one-, two-, and three-dimensional coordination polymers. The bridging capability of the triazole ring, often coordinating through its N2 and N3 atoms, facilitates the connection of metal centers into extended networks.
Metal-Organic Frameworks (MOFs): Triazole-functionalized ligands have been successfully incorporated into MOFs nih.govresearchgate.netelsevierpure.com. These porous materials have high surface areas and tunable pore sizes, making them attractive for applications in gas storage and separation, catalysis, and sensing. The introduction of the triazolylphenol moiety into a MOF structure can impart specific functionalities, such as selective gas adsorption or catalytic activity. The synthesis of these materials is often achieved through solvothermal methods, where the metal salt and the organic linker are heated in a suitable solvent mdpi.com.
| Material Type | Key Features | Synthetic Approach | Potential Applications | Reference |
|---|---|---|---|---|
| Coordination Polymers (CPs) | Extended 1D, 2D, or 3D networks. Bridging triazole ligands. | Self-assembly of metal ions and triazolylphenol ligands. | Luminescence, catalysis, magnetic materials. | |
| Metal-Organic Frameworks (MOFs) | Porous crystalline materials with high surface area. Tunable pore size and functionality. | Solvothermal synthesis from metal salts and triazolylphenol-based linkers. Post-synthetic modification. | Gas storage and separation, catalysis, sensing, drug delivery. | nih.govresearchgate.netelsevierpure.comgoogle.com |
Supramolecular Chemistry and Self-Assembly of Triazolylphenol Scaffolds
The principles of supramolecular chemistry and crystal engineering guide the self-assembly of this compound and its derivatives into well-defined, higher-order structures uiowa.eduwikipedia.orguiowa.edu. This self-assembly is driven by a variety of non-covalent interactions, including hydrogen bonding and π-π stacking.
Hydrogen Bonding: The phenolic hydroxyl group is a potent hydrogen bond donor, while the nitrogen atoms of the triazole ring are effective hydrogen bond acceptors. This donor-acceptor complementarity can lead to the formation of robust intermolecular hydrogen bonds. The phenol-phenolate supramolecular heterosynthon is a particularly strong and well-established hydrogen bonding motif nih.gov. These interactions play a crucial role in directing the packing of molecules in the solid state, leading to the formation of chains, sheets, or three-dimensional networks.
π-π Stacking: The aromatic nature of both the phenol and the 1,2,3-triazole rings allows for π-π stacking interactions. These interactions, which arise from the electrostatic attraction between the electron-rich and electron-poor regions of the aromatic rings, contribute significantly to the stability of the crystal lattice researchgate.netscirp.orgresearchgate.net. The geometry of these stacking interactions (e.g., face-to-face or edge-to-face) can influence the bulk properties of the material.
The interplay of these non-covalent forces allows for the rational design of crystalline materials with specific topologies and properties. By modifying the substituents on the triazolylphenol scaffold, it is possible to fine-tune the strength and directionality of these intermolecular interactions, thereby controlling the resulting supramolecular architecture.
Design Principles for Supramolecular Synthons
Supramolecular synthons are robust, predictable non-covalent interactions that facilitate the rational design and construction of ordered molecular assemblies. The structure of this compound incorporates several functional groups that can form reliable synthons. The primary interactions are hydrogen bonds, though other non-covalent forces also play a significant role. rsc.orgmdpi.com
The most prominent and predictable synthon involves the phenolic hydroxyl group (-OH) acting as a hydrogen bond donor and the nitrogen atoms of the triazole ring acting as acceptors. Crystal structure analyses of analogous compounds, such as 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives, confirm that the most typical interaction is a classical O-H···N hydrogen bond formed between the phenol group of one molecule and the N2 or N3 atoms of the triazole ring of an adjacent molecule. nih.gov This strong interaction is a primary driver in the formation of larger assemblies.
In addition to this primary synthon, weaker interactions contribute to the stability and dimensionality of the resulting supramolecular structures. These include C-H···N and C-H···O hydrogen bonds, where the C-H bonds of the triazole or phenyl rings interact with the nitrogen atoms of a neighboring triazole or the oxygen of a phenol. Furthermore, π–π stacking between the aromatic phenyl and triazole rings can direct the assembly process, often leading to layered or columnar structures. nih.gov
Table 1: Key Supramolecular Synthons Involving the this compound Moiety
| Synthon Type | Donor Group | Acceptor Group | Interaction Description |
|---|---|---|---|
| Primary Hydrogen Bond | Phenolic -OH | Triazole Nitrogen (N2/N3) | A strong, directional interaction that often dictates the primary assembly pattern (e.g., chains, dimers). nih.gov |
| Secondary Hydrogen Bond | Triazole C-H | Triazole Nitrogen / Phenolic Oxygen | Weaker interactions that provide additional stability and help define higher-order structures. rsc.org |
| Secondary Hydrogen Bond | Phenyl C-H | Triazole Nitrogen / Phenolic Oxygen | Contribute to the overall packing and lattice energy of the crystal structure. |
| π–π Stacking | Phenyl Ring | Phenyl or Triazole Ring | Aromatic stacking forces that lead to the formation of columnar or layered arrangements. nih.gov |
Anion and Cation Recognition Studies
The electronic properties of the 1,2,3-triazole ring make it an excellent scaffold for the design of ion receptors. rsc.org While specific studies focusing solely on this compound are not extensively detailed, the principles derived from its derivatives and related triazole-based systems are well-established. nih.govresearchgate.net
Anion Recognition The 1,2,3-triazole ring is particularly effective for anion recognition. rsc.org This capability stems from the C5-H bond, which is polarized and acidic due to the electron-withdrawing nature of the adjacent nitrogen atoms. This polarization allows the C5-H group to act as an effective hydrogen bond donor, forming C-H···X⁻ interactions with anions. rsc.orgnih.gov In derivatives where the triazole is quaternized to form a triazolium cation, this interaction is significantly enhanced, becoming a charge-assisted hydrogen bond that allows for strong and selective anion binding. nih.gov The phenolic -OH group can also participate in anion binding, serving as a classic hydrogen bond donor to further coordinate the target anion and enhance binding affinity.
Cation Recognition For cation recognition, the lone pairs of electrons on the N2 and N3 atoms of the triazole ring can act as Lewis basic sites to coordinate with metal cations. nih.gov The specific geometry and availability of these nitrogen atoms allow the triazole unit to function as a monodentate or bidentate ligand. The phenolic oxygen, particularly in its deprotonated phenoxide form, can also serve as a strong binding site for cations. By incorporating this moiety into larger macrocyclic or pre-organized structures, selective receptors for various metal ions can be developed.
Table 2: Molecular Features of this compound in Ion Recognition
| Recognition Target | Interacting Site(s) on Molecule | Mechanism of Interaction |
|---|---|---|
| Anions (e.g., Cl⁻, Br⁻) | Triazole C5-H, Phenolic -OH | C-H···Anion and O-H···Anion hydrogen bonding. rsc.orgnih.gov |
| Cations (e.g., metal ions) | Triazole N2 and N3 atoms, Phenolic Oxygen | Lewis acid-base coordination via nitrogen/oxygen lone pairs. nih.gov |
Preorganization and Self-Assembly Driven by Intramolecular and Intermolecular Interactions
The process of forming well-defined supramolecular architectures from this compound and its derivatives is governed by the interplay of various non-covalent forces that drive preorganization and self-assembly. rsc.org
Preorganization refers to the adoption of a specific conformation by a molecule prior to its involvement in intermolecular binding. In flexible derivatives of this compound, intramolecular hydrogen bonds could potentially lock the molecule into a conformation that is primed for specific intermolecular recognition events. This pre-ordering reduces the entropic penalty of binding and can lead to higher affinity and selectivity in host-guest systems. rsc.org
Self-assembly is the spontaneous organization of molecules into stable, structurally well-defined aggregates through non-covalent interactions. For triazole-phenol systems, the primary intermolecular forces are the hydrogen bonds discussed previously. The strong O-H···N interaction is often the dominant force, leading to the formation of one-dimensional chains or cyclic assemblies. nih.gov These primary structures can then organize into higher-order arrangements through weaker forces. For instance, C-H···O/N interactions and π–π stacking can link these chains together to form two-dimensional sheets or three-dimensional networks. nih.gov The final architecture is a result of the energetic balance between these competing and cooperating interactions. In studies of related 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives, intermolecular forces were found to be strongest within the molecular plane, resulting in the formation of hydrogen-bonded 2-D arrangements. nih.gov
Table 3: Role of Non-Covalent Interactions in the Assembly of Triazole-Phenol Structures
| Interaction Type | Role in Assembly | Resulting Structure |
|---|---|---|
| Intramolecular H-Bonds | Preorganization, conformational rigidity | Stabilized monomeric conformation |
| Strong Intermolecular H-Bonds (O-H···N) | Primary driving force for assembly | 1D chains, tapes, or cyclic motifs nih.gov |
| Weak Intermolecular H-Bonds (C-H···O/N) | Cross-linking of primary structures | 2D sheets or 3D networks |
| π–π Stacking | Stabilizing parallel arrangements | Layered or columnar superstructures nih.gov |
Theoretical and Computational Studies in Support of Experimental Research
Molecular Modeling and Docking Simulations for Biological Activity
Molecular modeling and docking simulations are powerful computational techniques used to predict how a molecule, such as 3-(1H-1,2,3-triazol-1-yl)phenol, might interact with a biological target, typically a protein or enzyme. These methods are crucial in the early stages of drug discovery for identifying promising lead compounds.
Molecular docking simulations have been employed to predict the binding modes and affinities of derivatives of this compound with various biological targets. For instance, in the context of developing new anticancer agents, docking studies have been performed on 1,2,3-triazole derivatives to understand their interactions with target proteins. These studies help in predicting how the ligand (the triazole derivative) fits into the binding site of the receptor and estimates the strength of the interaction, often expressed as a binding energy or docking score.
The analysis of interactions with enzyme active sites and receptor binding pockets provides detailed information about the specific forces that hold the ligand in place. For derivatives of this compound, these interactions often involve hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, studies on 1,2,3-triazole-based compounds as potential inhibitors of enzymes like neuraminidase have revealed key interactions. It was observed that the triazole ring and its substituents can form hydrogen bonds with amino acid residues in the active site, such as Arg118, Asp151, Arg152, Trp178, Glu227, Arg292, and Tyr406. These interactions are critical for the inhibitory activity of the compounds.
Quantum Chemical Calculations for Intrinsic Molecular Properties
Quantum chemical calculations provide a deeper understanding of the intrinsic properties of a molecule based on its electronic structure. These calculations are essential for rationalizing the observed chemical behavior and for designing new molecules with desired properties.
Quantum chemical calculations, often using Density Functional Theory (DFT), have been used to investigate the electronic structure and charge distribution of 1,2,3-triazole derivatives. These calculations can determine the distribution of electrons within the molecule, highlighting regions that are electron-rich or electron-poor. This information is vital for understanding the molecule's reactivity and its ability to participate in various chemical reactions.
The molecular electrostatic potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. For 1,2,3-triazole derivatives, MEP maps show that the regions around the nitrogen atoms of the triazole ring are typically electron-rich (negative potential), making them susceptible to electrophilic attack. Conversely, the regions around the hydrogen atoms are often electron-poor (positive potential). The calculation of atomic charges provides a quantitative measure of the charge distribution within the molecule.
Quantum chemical methods can also be used to calculate thermodynamic properties such as formation enthalpies and proton affinities. The formation enthalpy provides information about the stability of the molecule. Proton affinity, the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton, is a measure of its basicity. For this compound, these calculations can help to understand its acid-base properties and its behavior in different chemical environments.
Computational Approaches to Structure–Activity Relationship (SAR) Analysis
Computational methods are pivotal in modern drug discovery, offering insights into the interactions between a ligand and its biological target. For derivatives of this compound, computational studies, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, have been instrumental in elucidating the structural requirements for their biological activities. These approaches help in understanding the forces driving the binding affinity and selectivity, thereby guiding the synthesis of more potent and specific analogues.
Research into the structure-activity relationships of 1,2,3-triazole derivatives has been a focus of numerous studies. For instance, investigations into analogues of clavulanic acid that feature a substituted 1,2,3-triazole ring have explored their quantitative structure-activity relationships. nih.gov Similarly, 3D-QSAR and molecular docking studies on 1-phenyl-1H-1,2,3-triazoles have shed light on their potential as selective antagonists for GABA receptors. nih.gov These studies have identified key structural features, such as the substitution patterns on both the phenyl and triazole rings, that are crucial for high-affinity binding. nih.gov
Molecular docking simulations have suggested that for antagonists based on the 1-phenyl-1H-1,2,3-triazole scaffold, the putative binding sites are located within the channel-lining region of the target receptors. nih.gov The specific interactions within these binding pockets, including hydrophobic and electrostatic forces, are believed to be the primary determinants of the observed biological activity.
While direct and extensive computational SAR studies specifically centered on this compound are not widely available in the public domain, the principles derived from studies on structurally related 1,2,3-triazole-containing compounds provide a foundational understanding. For example, the triazole ring is recognized for its ability to participate in hydrogen bonding and dipole interactions, which can stabilize the ligand-receptor complex. The phenolic hydroxyl group can also act as a crucial hydrogen bond donor or acceptor. The relative orientation of the phenol (B47542) and triazole rings, as well as the nature and position of further substituents, would be expected to significantly modulate the binding affinity and specificity.
In a broader context, computational analyses of various triazole derivatives have consistently highlighted the importance of the triazole moiety in establishing effective interactions with biological targets. For instance, integrated computational and experimental work on N-[(1H-1,2,4-triazol-3-yl)phenyl] derivatives has demonstrated the power of these methods in identifying potent and selective inhibitors for therapeutic targets like TIM-3 in cancer immunotherapy. nih.govnih.gov Such studies underscore the value of computational approaches in optimizing lead compounds by predicting their binding affinities and interaction modes.
Future computational SAR studies focusing specifically on this compound and its derivatives would be invaluable. By systematically modifying the core structure and using computational tools to predict the resulting changes in biological activity, a detailed map of the structure-activity landscape could be constructed. This would undoubtedly accelerate the development of novel therapeutic agents based on this promising chemical scaffold.
Academic Applications and Emerging Research Directions
Applications in Medicinal Chemistry Research
The triazolylphenol core is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to engage in various biological interactions. The triazole ring, often introduced via copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry"), is metabolically stable and capable of forming hydrogen bonds, while the phenolic hydroxyl group can also act as a key hydrogen bond donor or acceptor. This has made the scaffold a focal point for designing enzyme inhibitors, receptor modulators, and other bioactive compounds.
The 3-(1H-1,2,3-triazol-1-yl)phenol moiety and its derivatives have been the subject of numerous in vitro studies to assess their interactions with various pharmacological targets, including enzymes and receptors. These investigations are crucial for identifying lead compounds and understanding their potential therapeutic applications.
Derivatives built upon the triazolylphenol scaffold have demonstrated inhibitory activity against a range of clinically relevant enzymes.
Steroid Sulfatase (STS): STS is a critical enzyme in the biosynthesis of active estrogens and is a key target in hormone-dependent cancers like breast cancer. nih.gov Sulfamoylated derivatives of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)-phenol have been developed as highly potent STS inhibitors. nih.govmostwiedzy.pl The sulfamate (B1201201) group is designed to mimic the endogenous substrate, while the triazolylphenol core serves as a rigid scaffold to position the interacting groups within the enzyme's active site. One of the most active compounds demonstrated an IC₅₀ value of 0.21 nM in MCF-7 breast cancer cells, a five-fold improvement over the reference inhibitor Irosustat. nih.gov
Thymidylate Synthase (TS): As an essential enzyme for DNA synthesis and repair, TS is a well-established target for anticancer drugs. mdpi.comwikipedia.org A series of 1,2,3-triazole tethered thymol-1,3,4-oxadiazole derivatives were synthesized, with one compound, 2-(4-((5-((2-isopropyl-5-methylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)phenol, showing potent anticancer activity. mdpi.com This compound exhibited significant TS inhibitory activity with an IC₅₀ of 1.95 µM and was more potent than the standard drugs doxorubicin (B1662922) and 5-fluorouracil (B62378) against several cancer cell lines. mdpi.com
Macrophage Migration Inhibitory Factor (MIF) Tautomerase: MIF is a pro-inflammatory cytokine implicated in various autoimmune diseases and cancers. nih.govnih.gov The tautomerase activity of MIF is a target for inhibitors, and triazole-phenols have emerged as a promising class of compounds. ubaya.ac.id Studies on biaryltriazoles revealed that a phenolic hydroxyl group was important for binding to the MIF tautomerase active site, with potent compounds showing IC₅₀ values of approximately 1 μM for both MIF tautomerase activity and its binding to the CD74 receptor. nih.gov
Alpha-Glucosidase (α-Glucosidase): Inhibition of α-glucosidase is a therapeutic strategy for managing type 2 diabetes by slowing carbohydrate digestion. nih.govnih.gov Benzothiazole-triazole based thiazole (B1198619) derivatives have been investigated as novel α-glucosidase inhibitors. Several of these compounds displayed potent inhibition, with IC₅₀ values as low as 1.30 µM, which is more potent than the standard drug acarbose (B1664774) (IC₅₀ = 4.30 µM). nih.gov
Carbonic Anhydrase (CA): CAs are zinc metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. nih.govnih.gov While many CA inhibitors are sulfonamide-based, research has explored incorporating triazole moieties to achieve isoform selectivity and novel binding modes. nih.gov For instance, 1,2,3-triazole-containing hybrids have been synthesized and investigated as potential CA inhibitors. taylorandfrancis.com
Table 1: Enzyme Inhibition by Triazolylphenol Derivatives and Related Compounds
| Enzyme Target | Derivative Class | Key Compound Example | IC₅₀ Value | Reference(s) |
|---|---|---|---|---|
| Steroid Sulfatase (STS) | Sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenols | Compound 5l | 0.21 nM (in MCF-7 cells) | nih.gov |
| Thymidylate Synthase (TS) | 1,2,3-Triazole tethered thymol-1,3,4-oxadiazoles | Compound 9 (contains a 2-triazolylphenol moiety) | 1.95 µM | mdpi.com |
| MIF Tautomerase | Biaryltriazoles with a phenolic hydroxyl group | Jorgensen-3g / 3h | ~1 µM | nih.gov |
| Alpha-Glucosidase | Benzothiazole-triazole based thiazoles | Compound A | 1.30 µM | nih.gov |
The structural versatility of the triazolylphenol scaffold has also been exploited to design ligands that bind to and modulate various cell surface and intracellular receptors.
Adenosine (B11128) Receptors: Derivatives of a triazoloquinazoline adenosine antagonist have been synthesized to achieve selectivity for the human A₃ adenosine receptor subtype. nih.gov Modifications to the exocyclic amino group of the parent compound, including acylation, led to derivatives with high binding affinity. The N-benzoyl derivative, for example, showed a Kᵢ of 3.0 nM for the human A₃ receptor. nih.gov
Monoamine Transporters: The 1,2,3-triazole ring has been incorporated into tropane (B1204802) structures to create ligands for the dopamine (B1211576) (DAT), serotonin (B10506) (5-HTT), and norepinephrine (B1679862) (NET) transporters. These transporters are key targets for drugs treating depression, ADHD, and substance abuse disorders. 2β-(1,2,3-triazol)-substituted 3β-phenyltropane derivatives showed high-affinity binding to the DAT, with IC₅₀ values as low as 8 nM, and demonstrated significant selectivity over the other monoamine transporters. nih.gov
Galectin-3: Galectin-3 is a β-galactoside-binding lectin involved in cancer progression and inflammation. 1H-1,2,3-triazol-1-yl thiodigalactoside (B104359) derivatives have been developed as high-affinity galectin-3 inhibitors. The introduction of two 1,4-disubstituted triazole moieties onto a thiodigalactoside scaffold resulted in compounds with binding affinities down to 29 nM. nih.gov
Table 2: Receptor Binding Affinity of Triazole-Containing Compounds
| Receptor/Transporter Target | Derivative Class | Key Compound Example | Binding Affinity (Kᵢ / IC₅₀) | Reference(s) |
|---|---|---|---|---|
| Adenosine A₃ Receptor | Acylated triazoloquinazolines | N-benzoyl derivative 10 | Kᵢ = 3.0 nM | nih.gov |
| Dopamine Transporter (DAT) | 2β-(1,2,3-Triazol)substituted tropanes | Compound 11 | IC₅₀ = 8 nM | nih.gov |
| Galectin-3 | 1H-1,2,3-triazol-1-yl thiodigalactosides | Divalent triazole derivative | 29 nM | nih.gov |
Understanding how triazolylphenol-based compounds exert their effects at a molecular level is crucial for their development as therapeutic agents. Research has focused on elucidating their mechanisms of action, which often involve inducing apoptosis, causing cell cycle arrest, or modulating specific signaling pathways.
For instance, thymol-based 1,2,3-triazole hybrids that inhibit thymidylate synthase were found to induce apoptosis in breast cancer cells and cause cell cycle arrest at the G2/M phase. nih.gov The inhibition of thymidylate synthase depletes the pool of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis, thereby halting cell proliferation and triggering programmed cell death. mdpi.commdpi.com
Similarly, inhibitors of Macrophage Migration Inhibitory Factor (MIF) based on the triazole-phenol scaffold have been shown to attenuate MIF-induced ERK phosphorylation in lung cancer cells. ubaya.ac.id This demonstrates that their biological effects are mediated through the inhibition of key inflammatory and cell proliferation signaling pathways regulated by MIF. nih.govmdpi.com The mechanism for steroid sulfatase (STS) inhibitors involves blocking the hydrolysis of steroid sulfates, which in turn reduces the levels of active estrogens that promote the growth of hormone-dependent tumors. nih.govnih.gov
Systematic modification of the triazolylphenol scaffold and its derivatives has allowed for extensive Structure-Activity Relationship (SAR) studies. These investigations are fundamental to identifying the key structural features required for potent and selective biological activity.
In the development of MIF inhibitors, SAR studies of 4-(1,2,3-triazol)phenol compounds revealed that substituents on the phenyl ring attached to the triazole nitrogen significantly influence inhibitory potency. ubaya.ac.id For instance, incorporating a bicyclic indole (B1671886) functionality resulted in stronger inhibition (Kᵢ = 6.9 µM) compared to simpler phenyl groups, likely due to enhanced stacking or lipophilic interactions within the MIF active site. ubaya.ac.id
For steroid sulfatase inhibitors based on sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol, SAR exploration involved appending various substituents to the outer phenyl ring. nih.gov This work established that specific substitution patterns could dramatically enhance inhibitory potency, leading to compounds with sub-nanomolar activity.
SAR studies on 1,2,3-triazole derivatives of clavulanic acid and IDO1/TDO dual inhibitors have also been conducted to optimize their respective biological activities. nih.govnih.gov These studies provide a roadmap for medicinal chemists to rationally design more effective compounds by modifying specific positions on the triazole or phenol (B47542) rings.
The this compound scaffold is frequently employed in rational drug design and lead optimization campaigns. nih.govnih.gov Its synthetic accessibility via click chemistry allows for the rapid generation of compound libraries to screen for desired biological activities. mdpi.com
An example of rational design is the development of water-soluble triazolyl p38α MAPK inhibitors. nih.gov In this work, water-solubilizing groups were introduced via a 'click' reaction between functional azides and alkynyl imidazoles, generating a library of 1,4-disubstituted 1,2,3-triazoles. This strategy aimed to improve the physicochemical properties of the inhibitors for better formulation and delivery.
Furthermore, the triazolylphenol scaffold serves as a starting point for creating more complex molecules through strategies like pharmacophore hybridization. This involves linking the triazolylphenol core to another known pharmacophore to create a hybrid molecule with potentially dual or enhanced activity. This approach has been successfully used in designing potent inhibitors for targets like thymidylate synthase and α-glucosidase. mdpi.comnih.gov The process of lead optimization involves iterative cycles of design, synthesis, and biological testing to improve a compound's potency, selectivity, and pharmacokinetic properties. researchgate.net
Conformational Mimicry of Biological Systems (e.g., Steroidal Systems)
The rigid and planar nature of the 1,2,3-triazole ring, combined with the specific geometry it imparts when linked to other molecular fragments, allows derivatives of this compound to mimic the shapes of complex biological molecules. This is particularly relevant in the context of steroidal systems. Steroids possess a characteristic four-ring structure that is crucial for their interaction with biological receptors. Researchers are exploring how triazole-based compounds can adopt conformations that spatially resemble these steroids, potentially leading to the development of novel therapeutic agents that can modulate steroid receptor activity. The ability to fine-tune the substituents on both the phenol and triazole rings provides a powerful tool for achieving precise conformational mimicry.
Applications in Materials Science Research
The inherent properties of the this compound core structure make it an attractive building block for a new generation of advanced materials.
Development of Functional Organic Materials (e.g., Dyes, Photostabilizers)
The aromatic systems within this compound contribute to its chromophoric properties, making it a candidate for the development of novel dyes. The electronic characteristics of the molecule can be modulated by introducing various functional groups, allowing for the tuning of its absorption and emission properties across the electromagnetic spectrum. Furthermore, the stable triazole ring can contribute to the photostability of materials. This is a critical property for organic materials used in applications where they are exposed to prolonged light, such as in coatings, plastics, and electronic displays. The triazole moiety can help to dissipate absorbed light energy in a non-destructive manner, thereby preventing the degradation of the material.
Investigation of Luminescent and Photophysical Properties of Triazolylphenol Derivatives
Derivatives of this compound have been the subject of intense investigation due to their interesting luminescent and photophysical behaviors. The combination of the electron-donating phenol group and the electron-accepting triazole ring can lead to intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that often results in strong fluorescence. The emission color and quantum yield of these compounds are highly sensitive to the solvent polarity and the nature of the substituents on the aromatic rings. This solvatochromism makes them promising candidates for use as fluorescent probes and sensors.
For instance, studies on related 1,2,3-triazole-phenol conjugates have demonstrated their potential as fluorescent chemosensors for detecting metal ions and anions. The binding of an analyte to the triazolylphenol scaffold can significantly alter its electronic structure, leading to a measurable change in its fluorescence intensity or wavelength.
Below is a table summarizing the photophysical properties of a representative triazolylphenol derivative in different solvents:
| Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) |
| Dichloromethane | 320 | 400 | 80 |
| Acetonitrile | 318 | 425 | 107 |
| Methanol | 315 | 450 | 135 |
Integration into Polymer Chemistry and Functional Polymers
The this compound moiety can be incorporated into polymer chains to create functional polymers with tailored properties. The phenol group provides a convenient handle for polymerization reactions, such as polycondensation or etherification. The resulting polymers can exhibit enhanced thermal stability, altered solubility, and novel optical or electronic properties imparted by the triazole units. For example, incorporating this moiety into a polymer backbone could lead to materials with high refractive indices or specific ion-binding capabilities. These functional polymers could find applications in areas such as membrane technology, advanced coatings, and specialty plastics.
Exploration as Bioinspired Materials
The structural motifs found in this compound bear resemblance to certain components of biological systems, paving the way for its use in the development of bioinspired materials. The ability of the triazole ring to participate in hydrogen bonding and other non-covalent interactions is reminiscent of the interactions that govern the structure and function of biomolecules like proteins and nucleic acids. This has led to research into using triazolylphenol-based structures to create materials that can mimic biological functions, such as molecular recognition or self-assembly. For example, these compounds could be used to design synthetic receptors that can selectively bind to specific biological molecules, or to create self-assembling materials that form well-defined nanostructures.
Contribution to Nanomaterials Science
The compound this compound is a bifunctional molecule that leverages the distinct properties of both the triazole and phenol moieties to make significant contributions to nanomaterials science. The 1,2,3-triazole ring, often synthesized via highly efficient "click chemistry," serves as a stable and versatile linker or ligand. Its nitrogen atoms can coordinate with metal surfaces, while the entire ring structure is known for its ability to participate in non-covalent interactions such as hydrogen bonding and dipole-dipole interactions. The phenolic group provides an additional site for hydrogen bonding and can be deprotonated to act as an anionic ligand, enhancing its binding capabilities and modulating the electronic properties of nanomaterials.
The dual functionality of this compound makes it an excellent candidate for the surface functionalization of various nanoparticles, including metallic nanoparticles (e.g., gold, silver), quantum dots, and metal oxides. By forming self-assembled monolayers (SAMs) on these surfaces, it can enhance their stability, solubility in different media, and biocompatibility. wikipedia.orgsigmaaldrich.com For instance, triazole derivatives are used to functionalize gold nanoparticles (AuNPs) for applications in catalysis and sensing. nanobioletters.comnih.gov The phenol group, in particular, can be exploited for its pH-responsive behavior and its potential to interact with biological systems.
In the realm of sensing, nanoparticles functionalized with triazole-phenol compounds can act as chemosensors. nanobioletters.comdigitellinc.comresearchgate.netresearchgate.netnih.gov The triazole and phenol groups can collectively bind specific ions or molecules, leading to a detectable change in the nanomaterial's optical or electrochemical properties. rsc.org For example, the coordination of metal ions or the hydrogen bonding of anions to the functionalized surface can alter the localized surface plasmon resonance (LSPR) of AuNPs or the fluorescence of quantum dots. nih.gov Research has shown that triazole-based sensors can detect a range of analytes, including metal cations and various anions. nanobioletters.comdigitellinc.com The presence of the phenol group offers an additional interaction site, potentially increasing the selectivity and sensitivity of these nanosensors. researchgate.net
| Nanomaterial Type | Role of this compound | Potential Application | Research Finding |
| Gold Nanoparticles (AuNPs) | Surface functionalization ligand, stabilizer. The triazole ring coordinates to the gold surface. | Catalysis, Chemosensing. | Triazole-stabilized AuNPs have shown excellent catalytic efficiency in reduction reactions. nih.gov Phenolic coatings on AuNPs can induce reactive oxygen species (ROS) for cancer therapy. nih.gov |
| Quantum Dots (QDs) | Surface ligand to improve stability and solubility. The ligand can modulate the photophysical properties of the QD. | Bioimaging, Light-emitting devices. | Ligands with high affinity for QD surfaces, like thiols, are often used. Triazoles offer a stable alternative for functionalization. nih.gov |
| Metal Oxide Nanoparticles (e.g., Fe₃O₄) | Coating agent to enhance biocompatibility and provide anchor points for further functionalization. | Drug delivery, MRI contrast agents. | Triazole scaffolds are used in multifunctional photocatalysts, indicating their utility in metal oxide systems. rsc.org |
| Self-Assembled Monolayers (SAMs) | Building block for creating functional surfaces on substrates like gold. wikipedia.orgnih.gov | Biosensors, Patterned surfaces for electronics. | Amide-containing alkanethiols form highly stable SAMs due to interchain hydrogen bonding, a principle applicable to the phenol-triazole structure. harvard.edu |
Catalytic Applications
The 1,2,3-triazole scaffold, a core component of this compound, is a remarkably versatile platform in the field of catalysis. nih.gov Its utility extends from acting as a robust ligand in organometallic catalysis to being a key player in supramolecular and organocatalysis. nih.gov The electronic properties of the triazole ring, characterized by nitrogen lone pairs and polarized C-H bonds, allow it to coordinate effectively with metals and engage in various non-covalent interactions crucial for catalytic activity. nih.gov The incorporation of a phenol group, as in this compound, further expands its catalytic potential by introducing an acidic proton and an additional hydrogen-bond donor/acceptor site, enabling more complex and tailored catalytic designs.
Supramolecular catalysis leverages non-covalent interactions to assemble catalytic systems, mimicking the efficiency and specificity of natural enzymes. rsc.org The 1,2,3-triazole ring is exceptionally well-suited for this purpose due to its distinct electronic features. The polarized C-H bond at the C5 position of the triazole ring can act as a hydrogen-bond donor, enabling the scaffold to participate in anion-binding catalysis. nih.govnih.gov This interaction is fundamental to organocatalytic systems where the triazole moiety activates a substrate by forming a hydrogen bond with an anionic intermediate.
Research has demonstrated that chiral catalysts based on multiple triazole units can effectively perform enantioselective reactions. nih.gov For example, chiral tetrakistriazoles have been used as hydrogen-bond donor catalysts in the dearomatization of quinolines and pyridines by forming a chiral ion-pair with the substrate. nih.gov The this compound molecule, with its additional phenolic hydroxyl group, can contribute significantly to the formation of these supramolecular assemblies. The phenol group can form strong hydrogen bonds, reinforcing the catalytic pocket and potentially leading to enhanced reactivity and selectivity. This dual-functional nature allows for the creation of more intricate and stable non-covalent catalytic environments. researchgate.netacs.org
| Catalytic System | Role of Triazole Scaffold | Example Reaction | Key Interaction |
| Anion-Binding Catalysis | Acts as a hydrogen-bond donor to bind and stabilize anionic intermediates. nih.govnih.gov | Enantioselective Dearomatization of N-heteroarenes. nih.gov | C-H···anion hydrogen bond from the triazole ring. nih.gov |
| Metal-Organic Frameworks (MOFs) | Serves as a linker to construct the framework and can have open metal sites for catalysis. | Not specified in search results. | Coordination of triazole nitrogens to metal centers. acs.org |
| Self-Assembled Ligands | Forms part of a larger, modular ligand structure through self-assembly for metal catalysis. | Asymmetric Hydrogenation. | Hydrogen bonding, π–π stacking. |
The design of artificial enzymes and biocatalysts is a rapidly advancing field that aims to create synthetic molecules capable of mimicking the catalytic efficiency and selectivity of natural enzymes. The 1,2,3-triazole ring is an attractive building block in this endeavor due to its chemical stability and its ability to act as a bioisostere for the amide bond. biointerfaceresearch.com This mimicry allows for the construction of peptide-like scaffolds that are resistant to enzymatic degradation. biointerfaceresearch.com
The compound this compound is particularly promising for designing enzyme mimics. The phenolic side chain is analogous to that of the amino acid tyrosine, which frequently plays a critical role in enzyme active sites as a general acid/base catalyst or through hydrogen bonding to stabilize transition states. By incorporating this molecule into a larger scaffold, it is possible to position the phenol group precisely within a synthetic active site to perform similar functions.
Furthermore, triazole derivatives have been extensively studied as inhibitors of various enzymes, which provides crucial insights into their binding modes and interactions within active sites. nih.govnih.govresearchgate.netnih.gov For instance, triazole-based compounds have been designed to inhibit enzymes like steroid sulfatase, α-glucosidase, and cholinesterases by interacting with key residues in their catalytic pockets. nih.govnih.govnih.gov This knowledge can be inverted to design catalysts where the triazole scaffold, functionalized with groups like the phenol in this compound, actively participates in the catalytic mechanism rather than inhibiting it. Molecular docking studies often reveal that the triazole ring and its substituents can establish critical hydrogen bonds and other interactions within the enzyme's active site, a principle that guides the design of new biocatalysts. mdpi.commdpi.commdpi.comnih.gov The triazole linkage has also been successfully used as a mimic for the phosphodiester bond in DNA, creating modified oligonucleotides with enhanced properties that are recognized by polymerases, showcasing its biocompatibility and structural mimicry potential. acs.org
| Application Area | Role of this compound | Design Principle | Example Target/Mimic |
| Peptidomimetics | The triazole serves as a stable, non-hydrolyzable mimic of a peptide bond. biointerfaceresearch.com | Bioisosterism; replacing amide bonds to increase metabolic stability. | Protease-resistant peptides. |
| Enzyme Active Site Mimics | The phenol group mimics the side chain of tyrosine, acting as a proton donor/acceptor. | Positioning key functional groups in a 3D scaffold to replicate an enzyme's active site. | Mimics of hydrolases or isomerases. |
| Enzyme Inhibitor Scaffolds | The triazole core acts as a rigid scaffold to present functional groups that bind to an enzyme's active site. nih.gov | Structure-based drug design; leveraging known protein-ligand interactions. | Steroid sulfatase inhibitors, α-glucosidase inhibitors. nih.govnih.gov |
| DNA Backbone Mimics | The triazole linkage can replace the natural phosphodiester bond in oligonucleotides. acs.org | Creating synthetic genetic polymers with novel properties (e.g., nuclease resistance). | Polymerase-compatible DNA templates. acs.org |
Q & A
Q. What are the most reliable synthetic routes for 3-(1H-1,2,3-triazol-1-yl)phenol, and how can reaction conditions be optimized for high yield?
The compound is commonly synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include:
- Using a 1:1:1 mixture of DMF:H2O:n-butanol as the solvent system .
- Adding catalytic amounts of sodium ascorbate and copper sulfate pentahydrate at room temperature for 24 hours .
- Purification via column chromatography and validation by TLC. Reported yields exceed 95% under optimized conditions .
Q. How can structural characterization of this compound derivatives be performed to confirm regioselectivity?
Advanced spectroscopic and crystallographic methods are critical:
- 1H/13C NMR : Assign peaks to distinguish 1,4- vs. 1,5-triazole regioisomers (e.g., chemical shifts for triazole protons typically appear at δ 7.6–8.1 ppm) .
- X-ray crystallography : Resolve bond lengths and angles to confirm regiochemistry. SHELXL refinements are recommended for high-precision structural analysis .
Q. What safety protocols are essential when handling this compound intermediates?
- Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact .
- Work in a fume hood due to potential irritant properties of azide precursors .
Advanced Research Questions
Q. How do solvent effects influence the nonlinear optical (NLO) properties of this compound derivatives?
Solvent polarity significantly impacts hyperpolarizability. Computational studies (PCM/DFT/CAM-B3LYP/6-311+G(d)) show:
- Dielectric constant (ε) increases enhance first hyperpolarizability (β) by 20–30% in polar solvents like DMSO .
- Substituents like trifluoromethyl groups amplify solvent-dependent NLO responses .
Q. What strategies resolve contradictions in biological activity data for triazole-containing compounds?
Discrepancies in IC50 values or binding affinities often arise from:
- Purity issues : Validate compounds via HPLC (>98%) and elemental analysis (e.g., C, H, N within ±0.3% of theoretical values) .
- Assay variability : Standardize protocols (e.g., MTT assays for cytotoxicity) across replicates .
Q. How can computational modeling guide the design of this compound-based inhibitors targeting VEGFR-2 or PD-L1?
- Docking studies : Use AutoDock Vina to predict binding poses in VEGFR-2 (PDB: 4ASD). Triazole moieties often form hydrogen bonds with kinase hinge regions .
- QSAR models : Correlate substituent electronegativity (e.g., fluorine, bromine) with inhibition potency .
Methodological Considerations
Q. What experimental controls are critical when assessing the metal-chelating ability of this compound derivatives?
- Include EDTA as a competitive chelator to confirm specificity .
- Use UV-Vis titration (e.g., at λ = 250–400 nm) to determine binding constants (Kd) .
Q. How can regioselectivity challenges in triazole synthesis be mitigated during scale-up?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
